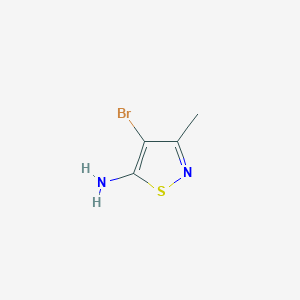

4-Bromo-3-methyl-isothiazol-5-ylamine

Description

The Significance of Isothiazole (B42339) Scaffolds in Academic Research

Isothiazoles, first successfully synthesized in 1956, are a relatively modern class of heterocyclic compounds that have garnered significant attention due to their inherent aromaticity and the diverse reactivity of their derivatives. medwinpublishers.com The presence of both a sulfur and a nitrogen atom in the ring imparts distinct chemical characteristics, making them valuable synthons in organic chemistry. researchgate.net Academic research has extensively explored the isothiazole nucleus as a pharmacophore, a key structural component responsible for a molecule's biological activity.

The isothiazole scaffold is a constituent of numerous compounds that have been investigated for a wide range of biological activities. These include, but are not limited to, antiviral, anti-inflammatory, and immunotropic properties. researchgate.net The stability of the isothiazole ring and the potential for functionalization at various positions allow for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. This has led to the development of isothiazole derivatives with applications in medicinal chemistry and materials science. medwinpublishers.com

Contextualization of 4-Bromo-3-methyl-isothiazol-5-ylamine as a Key Halogenated Isothiazole Derivative

Within the broader family of isothiazoles, halogenated derivatives represent an important subclass. The introduction of a halogen atom onto the isothiazole ring significantly influences the molecule's reactivity, providing a handle for further chemical transformations such as cross-coupling reactions. This makes halogenated isothiazoles valuable intermediates in the synthesis of more complex molecules.

This compound is a specific example of a halogenated isothiazole derivative. Its structure features a bromine atom at the 4-position, a methyl group at the 3-position, and an amine group at the 5-position of the isothiazole ring. This combination of functional groups makes it a potentially useful building block in synthetic chemistry. The amino group can be a site for acylation or other derivatization, while the bromo group can participate in reactions to form new carbon-carbon or carbon-heteroatom bonds.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 85508-99-2 |

| Molecular Formula | C4H5BrN2S |

| Molecular Weight | 193.06 g/mol |

| Purity | Typically ≥95% |

Data sourced from chemical supplier databases. moldb.com

Historical Perspectives and Early Research Trajectories in Halogenated Isothiazoles

The history of isothiazole chemistry, while relatively recent compared to other heterocyclic systems, has seen rapid advancements. The initial synthesis of the parent isothiazole in 1956 opened the door to the exploration of its derivatives. medwinpublishers.com Early research into halogenated isothiazoles was driven by the need for versatile intermediates in the synthesis of agrochemicals and pharmaceuticals.

Historically, the synthesis of the isothiazole ring itself was a significant achievement. One of the earliest methods involved the oxidation of 5-amino-1,2-benzoisothiazole followed by decarboxylation, a procedure now considered to be of mainly historical interest. medwinpublishers.com Subsequent research focused on developing more efficient and accessible synthetic routes from simpler starting materials. medwinpublishers.com

The introduction of halogens to the isothiazole ring was a logical progression, as halogenated heterocycles are well-established as key synthetic intermediates. Early methods for the synthesis of halogenated isothiazoles often involved the direct halogenation of a pre-formed isothiazole ring or the cyclization of halogenated precursors. These early investigations laid the groundwork for the development of the more sophisticated synthetic methodologies used today.

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-3-methyl-1,2-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S/c1-2-3(5)4(6)8-7-2/h6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICJMPBBIYDDKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590090 | |

| Record name | 4-Bromo-3-methyl-1,2-thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85508-99-2 | |

| Record name | 4-Bromo-3-methyl-1,2-thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-methyl-1,2-thiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 3 Methyl Isothiazol 5 Ylamine and Its Analogs

De Novo Ring-Forming Strategies for the Isothiazole (B42339) Nucleus

The fundamental construction of the isothiazole ring system is a critical first step and can be achieved through various de novo strategies, each offering unique advantages in terms of substrate scope and complexity. These methods involve building the heterocyclic ring from acyclic precursors.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful strategy for isothiazole synthesis, where a single precursor molecule containing all the necessary atoms undergoes a ring-closing reaction. A notable example involves the trifluoroacetic acid (TFA)-promoted intramolecular cyclization of N-propargylsulfinylamides. This method facilitates the rapid assembly of polysubstituted isothiazoles under mild conditions. google.com The reaction is believed to proceed through an electrophilic cyclization followed by aromatization to yield the stable isothiazole ring. google.com This approach is valued for its operational simplicity and tolerance of various functional groups. google.com

Intermolecular Cyclization Pathways (e.g., (4+1)-Heterocyclization, (3+2)-Heterocyclization)

Intermolecular strategies involve the combination of two or more separate fragments to construct the isothiazole ring. These pathways are classified based on the number of atoms each component contributes to the final ring.

(4+1)-Heterocyclization: This approach involves the reaction of a four-atom component with a one-atom component. A prominent example is the synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters or β-ketothioamides, which provide a four-atom C-C-C-S fragment. thieme-connect.comchemicalbook.com These precursors react with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297) (NH₄OAc), which supplies the single nitrogen atom. thieme-connect.comchemicalbook.com This metal-free method proceeds through a sequential imine formation, cyclization, and subsequent aerial oxidation to form the C-N and S-N bonds, completing the isothiazole ring. thieme-connect.comchemicalbook.com

| Four-Atom Component | One-Atom Component | Reaction Conditions | Product Type |

| β-Ketodithioester | Ammonium Acetate | Metal- and catalyst-free, aerial oxidation | 3,5-Disubstituted isothiazole |

| β-Ketothioamide | Ammonium Acetate | Metal- and catalyst-free, aerial oxidation | 3,5-Disubstituted isothiazole |

(3+2)-Heterocyclization: In this pathway, a three-atom fragment reacts with a two-atom fragment. For instance, the reaction of α,β-unsaturated aldehydes with ammonium thiocyanate (B1210189) can yield 4-arylisothiazoles. thieme-connect.com Here, the aldehyde provides a three-atom backbone, while the ammonium thiocyanate acts as a donor for the N-S fragment. thieme-connect.com

Ring Transformation Methods

Ring transformation provides another elegant route to the isothiazole nucleus, wherein one heterocyclic ring is converted into another. This can be a particularly effective strategy when the starting heterocycle is readily accessible. For example, 3,5-disubstituted isothiazoles can be prepared from corresponding isoxazole (B147169) precursors by reaction with phosphorus pentasulfide in pyridine. sigmaaldrich.com Another significant ring transformation method is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles. thieme-connect.com This reaction proceeds via an α-thiavinyl Rh-carbenoid intermediate and offers a versatile route to a wide variety of substituted isothiazoles. thieme-connect.com

| Starting Heterocycle | Reagents | Resulting Heterocycle |

| Isoxazole | Phosphorus pentasulfide | Isothiazole |

| 1,2,3-Thiadiazole | Nitriles, Rhodium catalyst | Isothiazole |

Regioselective Bromination and Amination Strategies

Once the 3-methylisothiazole (B110548) scaffold is formed, the synthesis of 4-Bromo-3-methyl-isothiazol-5-ylamine requires precise, regioselective introduction of the amino and bromo groups at the C5 and C4 positions, respectively. A logical synthetic sequence involves first introducing the amino group at the C5 position, which then directs the subsequent bromination to the C4 position.

Introduction of the Amino Group at C5 Position

The key precursor, 5-amino-3-methylisothiazole, can be synthesized via the oxidative cyclization of β-iminothiobutyramide. google.com This method involves the ring-closure of the acyclic thioamide in the presence of an oxidizing agent. google.com Various oxidizing agents, including chloramine (B81541), chloramine T, or persulfates, can effect this transformation. google.com This reaction establishes the crucial C5-amino functionality on the 3-methylisothiazole core. google.com

| Precursor | Key Reagents | Product |

| β-Iminothiobutyramide | Oxidizing agent (e.g., Chloramine T) | 5-Amino-3-methylisothiazole |

Direct Halogenation Techniques at C4 Position

With the 5-amino group in place, the C4 position of the isothiazole ring becomes activated for electrophilic substitution. This directing effect allows for the regioselective introduction of a halogen at this specific site. While direct bromination of 5-amino-3-methylisothiazole is the target reaction, a closely related process, the chlorination of 5-amino-3-methylisothiazole hydrochloride, has been successfully demonstrated. google.com In this reported synthesis, sulfuryl chloride (SO₂Cl₂) is used to introduce a chlorine atom specifically at the C4 position, yielding 5-amino-4-chloro-3-methylisothiazole. google.com

Drawing a parallel from this established chlorination, direct bromination at the C4 position can be achieved using suitable electrophilic brominating agents. Reagents such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in an appropriate solvent are standard choices for such transformations. The electron-donating amino group at C5 directs the incoming electrophile (Br⁺) to the adjacent, activated C4 position.

| Substrate | Potential Brominating Agent | Expected Product | Rationale |

| 5-Amino-3-methylisothiazole | N-Bromosuccinimide (NBS) | This compound | Regioselective electrophilic aromatic substitution directed by the C5-amino group. |

| 5-Amino-3-methylisothiazole | Bromine (Br₂) | This compound | Analogous to established C4-chlorination using sulfuryl chloride. google.com |

Functional Group Interconversion and Derivatization at Peripheral Sites

The functional groups of this compound, namely the amino group at the C5 position and the bromo substituent at the C4 position, offer numerous possibilities for structural modifications. These transformations are crucial for generating a diverse range of analogs with potentially enhanced properties.

The amino group at the C5 position of the isothiazole ring behaves like a typical aromatic amine and is amenable to various derivatization reactions. ias.ac.in Acylation of 5-aminoisothiazoles with acid chlorides or anhydrides is a common strategy to introduce amide functionalities. For instance, heating 5-amino-4-chloro-3-methylisothiazole with (4-trifluoromethylphenyl)acetyl chloride in xylene yields the corresponding N-isothiazol-5-ylamide. researchgate.net This reaction highlights the potential for creating a wide array of amide derivatives from this compound by reacting it with various acylating agents.

The bromine atom at the C4 position is a valuable handle for introducing new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the arylation of brominated heterocycles. nih.gov For example, 4-bromoisothiazole (B1276463) derivatives can be coupled with arylboronic acids in the presence of a palladium catalyst to form 4-aryl-substituted isothiazoles. nih.govresearchgate.net Similarly, Sonogashira coupling can be employed to introduce alkynyl substituents at the C4 position. nih.gov These reactions significantly expand the structural diversity achievable from the this compound scaffold.

Nucleophilic aromatic substitution (SNAr) can also be a viable strategy for derivatization at the C4 position, particularly if the isothiazole ring is sufficiently activated by electron-withdrawing groups. While the bromo group is generally a good leaving group, the success of SNAr reactions depends on the nucleophile and the reaction conditions. wikipedia.org

The interplay between the amino and bromo groups can also be exploited. For instance, the amino group can be transformed into other functionalities, such as a diazonium salt, which can then undergo various transformations.

Below is a table summarizing potential derivatization reactions for this compound:

| Functional Group | Reaction Type | Reagents and Conditions | Potential Product |

| 5-Amino Group | Acylation | Acid chloride/anhydride, base | N-(4-Bromo-3-methylisothiazol-5-yl)amide |

| 5-Amino Group | Sulfonylation | Sulfonyl chloride, base | N-(4-Bromo-3-methylisothiazol-5-yl)sulfonamide |

| 4-Bromo Group | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 4-Aryl-3-methyl-isothiazol-5-ylamine |

| 4-Bromo Group | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 4-Alkynyl-3-methyl-isothiazol-5-ylamine |

| 4-Bromo Group | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 4-Amino-3-methyl-isothiazol-5-ylamine derivative |

Sustainable and Green Chemistry Principles in Heterocyclic Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like isothiazoles to minimize environmental impact. These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

One of the key areas of development is the use of greener solvents. Water, ionic liquids, and deep eutectic solvents are being explored as alternatives to volatile and often toxic organic solvents. youtube.com For instance, the synthesis of 3,5-disubstituted isothiazoles has been reported under aqueous conditions. nih.gov

The development of catalytic and multicomponent reactions is another cornerstone of green heterocyclic synthesis. Multicomponent reactions (MCRs) are particularly attractive as they allow for the construction of complex molecules in a single step, reducing waste and improving atom economy. Three-component reactions of enaminoesters, sulfur, and bromodifluoroacetamides/esters have been developed for the synthesis of both thiazoles and isothiazoles. researchgate.netorganic-chemistry.org

Energy efficiency is also a major consideration. Microwave-assisted and ultrasound-promoted syntheses have emerged as powerful techniques to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating methods. mdpi.com The solvent-free oxidative cyclization of 3-aminopropenethiones to form 4-cyanoisothiazoles can be performed efficiently under microwave irradiation. thieme-connect.com

The use of reusable catalysts, such as solid-supported catalysts, can also contribute to a more sustainable synthetic process by simplifying product purification and reducing catalyst waste.

The following table highlights some green chemistry approaches applicable to isothiazole synthesis:

| Green Chemistry Principle | Application in Isothiazole Synthesis | Example |

| Safer Solvents | Use of water, ionic liquids, or deep eutectic solvents. | Synthesis of thiazolo[5,4-d]thiazoles in a deep eutectic solvent. youtube.com |

| Atom Economy | Multicomponent reactions to build complexity in one step. | Three-component synthesis of isothiazoles from enaminoesters, sulfur, and bromodifluoroacetamides. researchgate.netorganic-chemistry.org |

| Energy Efficiency | Microwave or ultrasound-assisted synthesis to reduce reaction times. | Microwave-assisted synthesis of 4-cyanoisothiazoles. thieme-connect.com |

| Use of Catalysis | Development of reusable and environmentally benign catalysts. | Metal-free synthesis of 3,5-disubstituted isothiazoles. nih.gov |

Synthetic Challenges and Future Directions in Isothiazole Derivative Synthesis

Despite the advances in synthetic methodologies, the synthesis of isothiazole derivatives still presents several challenges. The facile assembly of the isothiazole ring can be difficult, often due to the instability of key intermediates such as thiohydroxylamine. nih.gov Controlling the regioselectivity during the synthesis and functionalization of substituted isothiazoles is another significant challenge.

The development of novel and efficient methods for the construction of the isothiazole ring remains a primary focus. New metal-catalyzed approaches are being explored to create densely functionalized isothiazoles with a wide range of sensitive functional groups. nih.gov Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles represents a modern approach to isothiazole synthesis. organic-chemistry.org

Direct C-H activation is a rapidly developing area in organic synthesis that holds great promise for the functionalization of isothiazoles. This strategy avoids the need for pre-functionalized starting materials, such as halogenated derivatives, making the synthetic routes more atom- and step-economical.

The synthesis of novel isothiazole-based architectures, including fused and spirocyclic systems, is a key direction for future research. These novel scaffolds could lead to the discovery of compounds with unique biological activities and material properties.

Future research will likely focus on:

Developing more efficient and general methods for the construction of the isothiazole ring.

Exploring direct C-H functionalization strategies for the derivatization of the isothiazole core.

Expanding the scope of green and sustainable synthetic protocols.

Synthesizing and exploring the properties of novel isothiazole-containing polycyclic and complex molecular architectures.

Overcoming the existing synthetic hurdles and embracing innovative approaches will be crucial for unlocking the full potential of isothiazole derivatives in various scientific fields.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3 Methyl Isothiazol 5 Ylamine

Reactivity of the Bromine Moiety (e.g., Nucleophilic Aromatic Substitution, Cross-Coupling Reactions)

The bromine atom at the C4 position of the isothiazole (B42339) ring is a versatile handle for synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the isothiazole ring facilitates the oxidative addition step in these catalytic cycles, making the C-Br bond susceptible to cleavage.

Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. In the context of 4-Bromo-3-methyl-isothiazol-5-ylamine, a Suzuki coupling would replace the bromine atom with an aryl, heteroaryl, or vinyl group. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and requires a base. nih.govresearchgate.nettcichemicals.com The reaction conditions are generally mild, offering broad functional group tolerance. nih.gov

Stille Coupling: The Stille reaction couples the bromo-isothiazole with an organotin compound (organostannane). wikipedia.org Like the Suzuki coupling, it is catalyzed by palladium and allows for the formation of C-C bonds. nih.gov Stille reactions are known for their tolerance of a wide array of functional groups, although the toxicity of organotin reagents is a notable drawback. wikipedia.org

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds. wikipedia.org It involves the palladium-catalyzed coupling of an aryl halide with an amine. wikipedia.orgnih.gov The bromine atom of this compound can be substituted with a variety of primary or secondary amines, enabling the synthesis of diverse 4-amino-isothiazole derivatives. The choice of phosphine ligand is critical for the reaction's success and scope. wikipedia.orgresearchgate.net

The general mechanism for these cross-coupling reactions involves a catalytic cycle consisting of oxidative addition, transmetalation (for Suzuki and Stille reactions) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Bond |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | C-C (Aryl, Vinyl) |

| Stille | Organostannane | Pd(PPh₃)₄ | C-C (Aryl, Vinyl, Alkyl) |

| Buchwald-Hartwig | Amine (Primary/Secondary) | Pd₂(dba)₃ / BINAP, XPhos | C-N |

Reactivity of the Amino Group (e.g., Acylation, Alkylation, Condensation Reactions)

The 5-amino group behaves as a typical aromatic amine, capable of undergoing a range of functionalization reactions. ias.ac.in Its nucleophilicity allows it to react with various electrophiles.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common method for introducing carbonyl functionalities and for protecting the amino group. nih.govmdpi.com For instance, treatment with acetyl chloride would yield N-(4-bromo-3-methylisothiazol-5-yl)acetamide.

Alkylation: N-alkylation can occur when the compound is treated with alkyl halides. The reaction may lead to mono- and di-alkylated products, depending on the reaction conditions and the stoichiometry of the alkylating agent.

Diazotization: As a primary aromatic amine, the 5-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. uobaghdad.edu.iquobaghdad.edu.iqacs.org The resulting diazonium salt is a highly valuable intermediate. It can be subsequently converted into a variety of other functional groups through Sandmeyer-type reactions (e.g., replacement by -Cl, -CN, -OH) or used in azo coupling reactions with activated aromatic compounds to form colored azo dyes. uobaghdad.edu.iqresearchgate.net

Condensation Reactions: The amino group can condense with aldehydes and ketones to form Schiff bases (imines). This reaction is typically reversible and may require acid or base catalysis.

Electrophilic and Nucleophilic Aromatic Substitution on the Isothiazole Ring

The isothiazole ring itself is an electron-deficient aromatic system, which generally makes it resistant to electrophilic aromatic substitution. ias.ac.in

Electrophilic Substitution: The powerful electron-donating effect of the 5-amino group activates the isothiazole ring towards electrophilic attack. Resonance analysis suggests that this activation is most pronounced at the C4 position. However, since this position is already substituted with a bromine atom, electrophilic substitution on the ring is unlikely to occur without prior modification. If the bromine were absent, electrophilic attack (e.g., halogenation, nitration) would be expected to proceed at the C4 position.

Nucleophilic Aromatic Substitution: Besides the palladium-catalyzed reactions mentioned in section 3.1, direct nucleophilic aromatic substitution (SNAr) of the bromine atom is also a possibility. The isothiazole ring is electron-withdrawing, which can stabilize the negatively charged Meisenheimer complex intermediate formed during an SNAr reaction. However, this type of reaction typically requires a strong nucleophile and may necessitate harsh conditions. Studies on related heterocycles show that position 5 of the isothiazole ring is generally more active in nucleophilic substitution reactions than position 3. thieme-connect.com

Reaction Mechanisms under Various Conditions (e.g., Radical Reactions)

While ionic mechanisms dominate the reactivity of this compound, radical pathways are also plausible under specific conditions.

Cross-Coupling Mechanisms: As outlined previously, the mechanisms for Suzuki, Stille, and Buchwald-Hartwig reactions are well-established catalytic cycles involving Pd(0)/Pd(II) intermediates. The key steps are oxidative addition of the C-Br bond to the Pd(0) center, followed by transmetalation or amine binding/deprotonation, and concluding with reductive elimination to form the product and regenerate the Pd(0) catalyst. wikipedia.orgwikipedia.org

Diazotization Mechanism: The reaction begins with the formation of the nitrosyl cation (NO⁺) from nitrous acid. The nucleophilic amino group then attacks the nitrosyl cation, leading to a series of proton transfers and dehydration to yield the stable diazonium ion. uobaghdad.edu.iq

Radical Reactions: While less common for functionalization, radical dehalogenation could occur. For instance, treatment with radical initiators (like AIBN) and a hydrogen atom donor (like tributyltin hydride) could replace the bromine atom with a hydrogen atom. Such reactions proceed via a radical chain mechanism involving a tin radical abstracting the bromine atom to generate an isothiazolyl radical, which then abstracts a hydrogen atom from the tin hydride.

Stability and Degradation Pathways of the Compound

The stability of this compound is influenced by environmental factors such as pH, light, and temperature. The isothiazole ring, particularly in related isothiazolinone biocides, is known to be susceptible to degradation.

pH-Dependent Degradation: Isothiazolinones are generally stable in acidic media but undergo degradation in alkaline solutions. nih.govsemanticscholar.org The degradation rate increases with higher pH. nih.gov This degradation often proceeds via nucleophilic attack on the sulfur atom, leading to the cleavage of the N-S bond and ring-opening. researchgate.net While the subject compound is not an isothiazolinone, the inherent susceptibility of the isothiazole N-S bond suggests a similar instability under strongly basic conditions.

Photodegradation: Exposure to UV light can induce degradation. Studies on isothiazolinone biocides show that photodegradation is a significant environmental fate pathway. nih.govresearchgate.net The mechanism is often initiated by the cleavage of the N-S bond, leading to a cascade of reactions that break down the ring structure into smaller, acyclic molecules. nih.govunito.it

Thermal Stability: The compound's stability decreases at elevated temperatures. The rate of degradation for related isothiazolones in aqueous media has been shown to increase significantly with rising temperature. osti.govresearchgate.net

Biodegradation: In the environment, microbial action can lead to the breakdown of the isothiazole ring. Biodegradation is a key detoxification mechanism, as the resulting metabolites are generally much less toxic than the parent compound. researchgate.net The primary metabolic pathway involves the cleavage of the isothiazole ring. researchgate.net

| Condition | Effect on Stability | Primary Degradation Pathway |

| Alkaline pH | Decreased stability | N-S bond cleavage, ring opening |

| Acidic pH | Generally stable | - |

| UV Light | Induces photodegradation | N-S bond cleavage, photoisomerization, ring fragmentation |

| Elevated Temperature | Decreased stability | Accelerated hydrolysis/decomposition |

| Microbial Action | Biodegradation | Ring cleavage and subsequent oxidation |

Structure Activity Relationship Sar Studies of 4 Bromo 3 Methyl Isothiazol 5 Ylamine Derivatives

Impact of Substituents on Isothiazole (B42339) Ring Bioactivity

The isothiazole ring is a stable aromatic system that serves as a pharmacophore for a multitude of bioactive molecules. researchgate.netresearchgate.net The biological activity of isothiazole derivatives can be significantly altered by the introduction of various substituents. The nature—whether electron-donating or electron-withdrawing—and the position of these substituents play a pivotal role in determining the compound's interaction with biological targets. mdpi.com

Role of the Bromine Atom in Modulating Biological Activity

The presence of a halogen atom, such as bromine, on the isothiazole ring is a key modulator of biological activity. In many heterocyclic scaffolds, halogenation significantly influences the compound's potency and target selectivity. The bromine atom at the C4 position of the isothiazole ring in 4-bromo-3-methyl-isothiazol-5-ylamine is expected to enhance its biological profile through several mechanisms.

Firstly, bromine is an electron-withdrawing group, which can alter the electron density of the isothiazole ring, thereby affecting its interaction with biological targets. Secondly, its lipophilic nature can improve the molecule's ability to cross cell membranes. SAR studies on antimicrobial thiazole (B1198619) derivatives have indicated that halogen substituents on an attached phenyl ring can have a pronounced effect on activity. For example, in one series of benzylideneiminophenylthiazole analogues, a bromine substituent on the phenyl ring resulted in higher antibacterial activity compared to a fluorine substituent. nih.gov Similarly, in another study, derivatives containing 4-Br and 4-Cl groups were found to be the most active compounds against several microorganisms. mdpi.com This suggests that the size and electronegativity of the halogen are critical. The bromine atom can also form halogen bonds, a specific type of non-covalent interaction with biological macromolecules, which can contribute to a stronger and more selective binding to target enzymes or receptors.

Table 1: Effect of Halogen Substitution on Antimicrobial Activity of Thiazole Derivatives

| Compound ID | R1 Substituent | R2 Substituent | Activity |

|---|---|---|---|

| 1 | 4-Br-C6H4 | -CH3 | High |

| 2 | 4-F-C6H4 | -CH3 | Moderate |

| 3 | 4-Cl-C6H4 | - | High |

| 4 | H | - | Low |

Data extrapolated from SAR studies on related thiazole structures to illustrate the general effect of halogenation. nih.govmdpi.com

Significance of the Methyl Group at C3 Position

The methyl group at the C3 position of the isothiazole ring also plays a crucial role in defining the molecule's biological activity. This small alkyl group can influence the compound's properties in several ways.

Steric Effects: The methyl group can provide a specific steric profile that may be optimal for fitting into the binding pocket of a target protein. It can orient the molecule correctly for key interactions or, conversely, cause steric hindrance that prevents binding to off-target proteins, thus improving selectivity.

Metabolic Stability: Methyl groups can sometimes protect adjacent functional groups from metabolic degradation, thereby increasing the compound's in vivo half-life.

In studies of related 5-methyl-thiazolo[4,5-b]pyridin-2-ones, the presence of the methyl group was a common feature among compounds showing moderate to potent antimicrobial activity. mdpi.com Furthermore, SAR analyses of other heterocyclic compounds have demonstrated that the position and presence of methyl groups are critical for cytotoxic activity against cancer cell lines. mdpi.com For example, the replacement of a larger group with a simple methyl group on the thiazole ring was found to be crucial for antitumor activity in one series of compounds. mdpi.com

Influence of the Amino Group at C5 Position and its Modifications

The amino group at the C5 position is a critical functional group that significantly influences the biological properties of the isothiazole scaffold. Its basicity and ability to act as a hydrogen bond donor and acceptor make it a key point of interaction with biological targets.

Modification of this amino group is a common strategy in medicinal chemistry to modulate a compound's activity, selectivity, and pharmacokinetic properties. researchgate.net For example, converting the primary amine into secondary or tertiary amines, amides, ureas, or thioureas can lead to derivatives with vastly different biological profiles.

Hydrogen Bonding: The -NH2 group can form crucial hydrogen bonds with amino acid residues in the active site of enzymes or receptors, anchoring the molecule in a specific orientation.

Basicity and Ionization: The basic nature of the amino group means it can be protonated at physiological pH, which can be important for solubility and for forming ionic interactions with acidic residues in a binding pocket.

Derivatization Potential: The amino group serves as a versatile handle for synthetic modification. Studies on 2-aminothiazole derivatives have shown that functionalization of the amino group into amides can yield compounds with significant antifungal activity. researchgate.net In another study, N-methylation of an amino group on a 1,3-thiazole derivative drastically altered its inhibitory activity against butyrylcholinesterase (BChE). academie-sciences.fr This highlights that even small modifications to the C5-amino group can have a profound impact on biological function.

Correlation of Structural Motifs with Specific Biological Targets (e.g., enzymes, receptors)

The specific arrangement of substituents on the isothiazole ring creates structural motifs that can be correlated with activity against specific biological targets, such as protein kinases. nih.gov Several classes of isothiazole and thiazole derivatives have been identified as potent inhibitors of mitogen-activated protein kinases (MAPKs), including p38 MAPK and c-Jun N-terminal kinase (JNK), which are key regulators of inflammatory responses. nih.govnih.govresearchgate.net

JNK Inhibition: JNKs are another family of stress-activated protein kinases implicated in diseases like type-2 diabetes and inflammation. nih.gov Novel benzothiazole derivatives have been developed as allosteric JNK inhibitors, meaning they bind to a site other than the ATP-binding pocket. nih.gov In these inhibitors, the core heterocyclic structure is crucial for interacting with the JIP-JNK interaction site. The specific substitutions dictate the potency and selectivity against other kinases like p38. nih.gov For example, in a series of thiophene-based JNK3 inhibitors, replacing a thiazole ring with a thiophene ring dramatically improved inhibitory activity, suggesting that the presence and position of heteroatoms are critical for optimal interaction with the kinase hinge region. acs.org

Table 2: Inhibition of Protein Kinases by Thiazole/Isothiazole Analogs

| Compound Class | Target Kinase | Key Structural Features | IC50 Range |

|---|---|---|---|

| Aminothiazole Derivatives | p38 MAPK | Phenyl-(2-phenylamino-thiazol-5-yl)-methanone scaffold | 0.1 - 2 µM |

| Benzothiazole Derivatives | JNK | 2-thioether-benzothiazole core | Potent, selective over p38 |

| Thiophene-Pyrazolourea | JNK3 | 3,5-disubstituted thiophene ring | 0.05 µM |

Data from studies on related kinase inhibitors to illustrate target correlation. nih.govnih.govacs.org

The collective evidence from SAR studies on isothiazoles and related heterocycles indicates that the this compound scaffold possesses key structural features conducive to potent biological activity, particularly as a kinase inhibitor. The bromine atom likely enhances binding affinity and lipophilicity, the methyl group provides favorable steric and electronic properties, and the C5-amino group serves as a crucial interaction point and a site for further optimization.

Computational Chemistry and Molecular Modeling of 4 Bromo 3 Methyl Isothiazol 5 Ylamine

Quantum Chemical Calculations (e.g., DFT, electronic properties)

There are no specific studies available that report on the quantum chemical calculations, such as Density Functional Theory (DFT), for 4-Bromo-3-methyl-isothiazol-5-ylamine. Consequently, data regarding its electronic properties, including but not limited to, frontier molecular orbital energies (HOMO-LUMO), molecular electrostatic potential maps, and charge distribution, are not present in the current body of scientific literature. Such calculations would be valuable in understanding the molecule's intrinsic reactivity and kinetic stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A search for Quantitative Structure-Activity Relationship (QSAR) models specifically involving this compound yielded no results. QSAR studies are essential for correlating the structural or property descriptors of compounds with their biological activities. The absence of such a study indicates that the compound has likely not been part of a larger library of molecules systematically evaluated for a specific biological endpoint, or if it has, the results have not been published in a way that allows for the development of a specific QSAR model.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

No published research could be found detailing molecular docking or molecular dynamics simulations for this compound. These computational techniques are instrumental in predicting the binding affinity and interaction patterns of a ligand with a biological target, such as a protein or enzyme. Without such studies, the potential biological targets and the molecular basis for any potential activity of this compound remain purely speculative.

Conformational Analysis and Energy Landscapes

There is a lack of available data on the conformational analysis and energy landscapes of this compound. Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt and their relative stabilities. This information is fundamental for predicting its interaction with biological macromolecules.

In Silico Prediction of Reactivity and Selectivity

Specific in silico predictions of the chemical reactivity and selectivity for this compound are not documented in the available literature. While general principles of organic chemistry can provide a basic understanding of its likely reactivity based on its functional groups, detailed computational studies that could predict site selectivity for various reactions or the stability of reaction intermediates are not available.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Bromo 3 Methyl Isothiazol 5 Ylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of 4-Bromo-3-methyl-isothiazol-5-ylamine. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular structure can be obtained.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl and amino protons. The methyl group (CH₃) protons would likely appear as a singlet in the upfield region of the spectrum, typically around δ 2.0-2.5 ppm. The chemical shift of the amino group (NH₂) protons can be more variable and is influenced by solvent, concentration, and temperature. This signal is expected as a broad singlet and could appear in a wide range from δ 4.0-6.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, three signals for the isothiazole (B42339) ring carbons and one for the methyl carbon are anticipated. The C3 and C5 carbons, being attached to nitrogen and sulfur, would appear at a lower field (higher ppm). The C4 carbon, substituted with a bromine atom, would be influenced by the halogen's electronegativity and would also be found at a lower field. The methyl carbon would resonate at a much higher field (lower ppm).

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can offer direct insight into the electronic environment of the nitrogen atoms within the isothiazole ring and the amino group. The distinct chemical shifts of the ring nitrogen and the exocyclic amino nitrogen would confirm their different chemical environments.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for definitive structural assignment.

COSY would be used to identify any proton-proton couplings, although in this specific molecule, such couplings are not expected to be prominent.

HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignment of the methyl protons to the methyl carbon.

HMBC would reveal long-range couplings between protons and carbons (typically 2-3 bonds), which would be instrumental in confirming the connectivity of the methyl group to the C3 position and the substitution pattern of the isothiazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ | ~2.0 - 2.5 (singlet) | ~15 - 25 |

| -NH₂ | ~4.0 - 6.0 (broad singlet) | - |

| C3 | - | ~150 - 160 |

| C4 | - | ~110 - 120 |

| C5 | - | ~165 - 175 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): For this compound (C₄H₄BrN₃S), HRMS is essential for confirming its elemental formula. The technique measures the mass-to-charge ratio (m/z) with very high precision. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. The exact mass of the monoisotopic molecular ion would be calculated and compared to the experimentally measured value to confirm the elemental composition.

Table 2: Expected HRMS Data for this compound

| Ion | Formula | Calculated m/z | Expected Isotopic Pattern |

| [M]⁺ | C₄H₄⁷⁹BrN₃S⁺ | 208.9367 | ~50.7% |

| [M+2]⁺ | C₄H₄⁸¹BrN₃S⁺ | 210.9347 | ~49.3% |

Note: The calculated m/z values are for the monoisotopic masses.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two distinct peaks in the region of 3300-3500 cm⁻¹. The C-H stretching of the methyl group would be observed around 2900-3000 cm⁻¹. The C=N and C=C stretching vibrations of the isothiazole ring would likely appear in the 1500-1650 cm⁻¹ region. The C-Br stretching vibration would be found in the fingerprint region, typically below 700 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The isothiazole ring is an aromatic heterocycle, and the presence of the amino and bromo substituents would influence its absorption spectrum. It is expected to exhibit absorption maxima (λ_max) in the UV region, likely between 250 and 300 nm, corresponding to π → π* transitions within the conjugated system. For a related compound, 3-bromo-4-phenylisothiazole-5-carboxylic acid, a λ_max of 298 nm has been reported, which supports the expected absorption range for the isothiazole chromophore. researchgate.net

Table 3: Expected IR and UV-Vis Absorption Data for this compound

| Spectroscopic Technique | Functional Group/Transition | Expected Absorption Range |

| IR Spectroscopy | N-H stretch (amine) | 3300 - 3500 cm⁻¹ |

| C-H stretch (methyl) | 2900 - 3000 cm⁻¹ | |

| C=N / C=C stretch (ring) | 1500 - 1650 cm⁻¹ | |

| C-Br stretch | < 700 cm⁻¹ | |

| UV-Vis Spectroscopy | π → π* transition | 250 - 300 nm |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS, LC-MS/MS)

Chromatographic techniques are vital for assessing the purity of this compound and for separating it from any reaction byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile compounds. A reversed-phase C18 column would likely be suitable for the analysis of this moderately polar compound. A mobile phase consisting of a mixture of water (often with a modifier like formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be used in either an isocratic or gradient elution mode. Detection would typically be performed using a UV detector set at the compound's λ_max. The purity is determined by the percentage of the main peak area relative to the total peak area in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be employed. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. This technique is highly effective for identifying and quantifying volatile impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. This is an extremely powerful technique for trace analysis and for the structural confirmation of the compound in complex matrices. After separation on an HPLC column, the compound is ionized (e.g., by electrospray ionization, ESI) and the parent ion is selected and fragmented. The resulting fragment ions are then detected, providing a highly specific fingerprint for the molecule. This method is particularly useful for quantitative analysis at very low concentrations.

Table 4: General Chromatographic Conditions for the Analysis of Isothiazole Derivatives

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| HPLC | Reversed-phase C18 | Water/Acetonitrile or Methanol gradient | UV (at λ_max) |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) |

| LC-MS/MS | Reversed-phase C18 | Water/Acetonitrile or Methanol gradient with formic acid | Tandem Mass Spectrometry (ESI) |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. To perform this analysis, a high-quality single crystal of this compound is required.

The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis provides precise information about bond lengths, bond angles, and torsional angles within the molecule. It also reveals the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amino group. The absolute configuration of chiral molecules can also be determined. Although no specific crystal structure data for this compound is publicly available, the technique would provide unequivocal proof of its structure if a suitable crystal could be grown and analyzed. For instance, the crystal structure of a related compound, 5-amino-3-methyl-1,2,4-thiadiazole, has been determined and shows an elaborate two-dimensional hydrogen-bonded network of molecules in the solid state. researchgate.net A similar analysis for this compound would be expected to reveal details of its intermolecular interactions.

Table 5: Information Obtainable from X-ray Crystallography

| Parameter | Description |

| Unit Cell Dimensions | The dimensions and angles of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry of the crystal structure. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |

| Torsional Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonding, van der Waals forces, and other interactions between molecules in the crystal. |

Exploration of Biological Activities and Underlying Mechanisms of 4 Bromo 3 Methyl Isothiazol 5 Ylamine and Its Analogs in Academic Research

Antimicrobial Research (e.g., Antibacterial, Antifungal, Antiviral Mechanisms)

The isothiazole (B42339) and thiazole (B1198619) rings are fundamental components of numerous compounds exhibiting potent antimicrobial properties. Research into analogs encompasses a wide range of activities against bacteria, fungi, and viruses.

Antibacterial Mechanisms: Isothiazole analogs, particularly isothiazolones, have demonstrated significant bactericidal activity, even against antibiotic-resistant strains like Carbapenem-resistant Enterobacterales (CRE) and Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov A study on isothiazol-3(2H)-one analogues found that a 5-chloroisothiazolone core with an N-(4-chlorophenyl) substitution was highly potent against E. coli expressing the NDM-1 resistance enzyme, with a Minimum Inhibitory Concentration (MIC) of less than 0.032 µg/mL. nih.gov Structure-activity relationship (SAR) analyses revealed that a chloro-group at the 5-position of the heterocyclic ring significantly enhances antibacterial potency. nih.gov Other studies have shown that synthetic 1,3-bis(aryloxy)propan-2-amines, which can be considered structural analogs, are effective against Gram-positive bacteria, including MRSA, with MIC values in the range of 2.5–10 μg/ml. nih.gov The proposed mechanisms for these analogs involve targeting essential bacterial proteins like the cell division protein FtsZ and the Enoyl-[acyl-carrier-protein] reductase FabI. nih.gov

Antifungal Mechanisms: Isothiazole-thiazole derivatives have been developed as novel fungicides. nih.govrsc.org One such derivative, compound 6u from a 2018 study, exhibited potent activity against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans, with EC50 values of 0.046 mg L−1 and 0.20 mg L−1, respectively. nih.govrsc.org The primary mechanism of action for this class of compounds is the inhibition of oxysterol-binding protein (ORP), a crucial component in fungal cell signaling and lipid homeostasis. nih.govrsc.org Molecular docking studies confirmed that these derivatives bind to the oxysterol-binding protein (PcORP1). nih.govrsc.org Furthermore, some isothiazole derivatives can induce Systemic Acquired Resistance (SAR) in plants, activating the salicylic (B10762653) acid pathway and up-regulating defense genes like pr1, which enhances the plant's resistance to subsequent pathogen attacks. nih.govrsc.orgacs.org Newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives also showed very strong antifungal effects against clinical Candida albicans strains, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov Their mode of action is believed to involve disruption of the fungal cell wall and/or cell membrane structure. nih.gov

Antiviral Mechanisms: Various isothiazole and thiazole derivatives have been reported to possess significant antiviral properties. Derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid have shown noteworthy antiviral and immunotropic actions. medwinpublishers.com Specifically, 5-benzoylamine-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide, also known as denotivir, is an antiviral drug used against herpes virus infections. medwinpublishers.com Other isothiazolecarbonitriles have demonstrated a broad spectrum of action against picornaviruses, including poliovirus 1, Echovirus 9, rhinoviruses, and Coxsackie B1. nih.govnih.gov Preliminary studies on the mechanism for 3-methylthio-5-phenyl-4-isothiazolecarbonitrile indicated that it affects an early event in the replication cycle of poliovirus type 1. nih.gov

| Compound Class | Organism(s) | Mechanism of Action | Reference(s) |

| Isothiazol-3(2H)-one Analogs | E. coli (NDM-1), MRSA | Potent bactericidal activity, mechanism likely involves targeting essential enzymes. | nih.gov |

| Isothiazole–thiazole Derivatives | P. cubensis, P. infestans | Inhibition of oxysterol binding protein (PcORP1); Induction of Systemic Acquired Resistance (SAR). | nih.govrsc.org |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole Derivatives | Candida albicans | Disruption of fungal cell wall and/or cell membrane. | nih.gov |

| Isothiazolecarbonitriles | Poliovirus, Echovirus, Rhinovirus | Inhibition of early events in the viral replication cycle. | nih.govnih.gov |

| Denotivir (Isothiazolecarboxamide) | Herpes virus | Antiviral and anti-inflammatory activity. | medwinpublishers.com |

Anticancer Research (e.g., Cytotoxic Mechanisms, Enzyme Inhibition)

The thiazole and isothiazole scaffolds are prevalent in a multitude of compounds investigated for their anticancer potential. ontosight.aiontosight.ai The primary mechanisms identified involve the induction of apoptosis and the inhibition of key enzymes crucial for cancer cell proliferation and survival.

Newly synthesized thiazole derivatives have shown potent cytotoxic effects against various cancer cell lines. mdpi.com For instance, one study found a thiazole derivative (compound 4c) to be highly active against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively. mdpi.com The anticancer mechanism of these compounds is often multifactorial. Flow cytometry analysis revealed that potent derivatives can induce cell cycle arrest, typically at the G1 and G2/M phases, and promote apoptosis. mdpi.commdpi.com

A significant strategy in anticancer research involving these analogs is the inhibition of specific enzymes. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, is a common target. mdpi.commdpi.comtandfonline.com Thiazole derivatives have been designed as potent VEGFR-2 inhibitors, with some showing inhibitory activity comparable to the standard drug sorafenib. mdpi.com Other targeted enzymes include:

Cyclin-dependent kinase 2 (CDK2): Inhibition of CDK2, which is essential for cell cycle progression, is another established mechanism. mdpi.com

Topoisomerase IB: Thiazole-based stilbene (B7821643) analogs have been developed as novel inhibitors of DNA topoisomerase IB, showing high cytotoxicity against breast (MCF-7) and colon (HCT116) cancer cell lines with IC50 values in the micromolar range. nih.gov

Lactate Dehydrogenase (LDH): This enzyme is crucial for the glycolytic metabolism of invasive tumor cells. Thiazole derivatives have been identified as potent LDH inhibitors, providing a therapeutic strategy against cancer cells resistant to other anticancer agents. nih.gov

Protein Kinases: Thiazole derivatives have been shown to inhibit various protein kinases, such as B-RAFV600E and PI3K, which are involved in cancer cell signaling pathways. nih.gov

| Compound/Analog Class | Cancer Cell Line(s) | IC50 Value(s) | Mechanism of Action | Reference(s) |

| Thiazole Derivative (4c) | MCF-7 (Breast), HepG2 (Liver) | 2.57 µM, 7.26 µM | VEGFR-2 & CDK2 Inhibition, Cell Cycle Arrest, Apoptosis | mdpi.com |

| Hydrazinyl Thiazole Derivative | MDA-MB-231 (Breast) | Not specified | VEGFR-2 Inhibition, Cell Cycle Arrest (G1, G2/M), Apoptosis | mdpi.com |

| Thiazole-based Stilbene Analog (11) | HCT116 (Colon) | 0.62 µM | DNA Topoisomerase IB Inhibition | nih.gov |

| 1-H-Pyrazol-1-yl-thiazoles | Resistant Cancer Cells | Not specified | Lactate Dehydrogenase (LDH) Inhibition | nih.gov |

Anti-inflammatory Investigations (e.g., Inflammatory Pathway Modulation)

Isothiazole and thiazole derivatives have been recognized for their anti-inflammatory properties. ontosight.aiontosight.aiwjpmr.com The primary mechanism underlying this activity is the modulation of inflammatory pathways, particularly through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are critical in the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation.

Studies on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives demonstrated their potential as potent and selective COX-2 inhibitors. frontiersin.org Certain analogs exhibited IC50 values for COX-2 inhibition in the range of 0.76–9.01 µM, which is comparable to the standard drug celecoxib (B62257) (IC50 0.05 µM). frontiersin.org These compounds also showed inhibitory activity against 5-LOX, making them dual COX/LOX inhibitors, which can be advantageous in treating inflammation. frontiersin.org Similarly, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives were identified as selective COX-1 inhibitors, with activity superior to the reference drug naproxen (B1676952). mdpi.com

In vivo studies using carrageenan-induced inflammation models have confirmed the anti-inflammatory effects of these compounds. frontiersin.org The anti-inflammatory and analgesic properties are often linked, with potent analogs showing significant effects in hot plate tests for analgesia. frontiersin.org The synthesis of various 5-amino-3-methyl-4-isothiazolecarboxylic acid derivatives has also been reported to yield compounds with good anti-inflammatory properties. medwinpublishers.com

| Compound/Analog Class | Target Enzyme(s) | In Vitro Activity (IC50) | In Vivo Model | Reference(s) |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-2, 5-LOX | COX-2: 0.76–9.01 µM; 5-LOX: 23.08–38.46 µM | Carrageenan-induced paw edema | frontiersin.org |

| 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones | COX-1 | Superior to naproxen (specific values not provided) | Not specified | mdpi.com |

| 5,6-diarylimidazo[2.1-b]thiazole derivatives | COX-2 | Potent and selective inhibition | Not specified | nih.gov |

| 5-amino-3-methyl-4-isothiazolecarboxylic acid derivatives | Not specified | Not specified | Not specified | medwinpublishers.com |

Enzyme Inhibition Studies and Target Identification

Enzyme inhibition is a central mechanism for the diverse biological activities of isothiazole and thiazole analogs. Academic research has identified numerous specific enzyme targets across different therapeutic areas.

Antifungal Research: In the field of mycology, the primary target identified for isothiazole–thiazole derivatives is the oxysterol-binding protein (PcORP1) in oomycetes. nih.govrsc.org Inhibition of this protein disrupts essential cellular processes, leading to potent fungicidal activity. nih.govrsc.org

Anticancer Research: A wide array of enzymes involved in cancer progression are targeted by these analogs. These include tyrosine kinases like VEGFR-2 and EGFR , which are crucial for angiogenesis and cell proliferation. mdpi.comtandfonline.com Other targets are PI3K/mTOR signaling pathway components, protein kinases like B-RAFV600E, cell cycle regulators like CDK2 , DNA-regulating enzymes such as topoisomerases , and metabolic enzymes like lactate dehydrogenase (LDH) . mdpi.comtandfonline.comnih.govnih.gov

Anti-inflammatory Research: The main targets for anti-inflammatory action are cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) . mdpi.comnih.gov By inhibiting these enzymes, thiazole derivatives block the production of pro-inflammatory mediators. Molecular docking studies have helped identify key amino acid residues, such as Arg120 in the COX-1 active site, that are crucial for the binding and inhibitory action of these compounds. mdpi.com

Neuroprotective Research: In the context of neurodegeneration, thiazole sulfonamides have been shown to exert their effects through the activation of NAD-dependent deacetylase SIRT1 . nih.gov

Immunomodulatory Effects and Mechanisms

Certain isothiazole and thiazole derivatives have been shown to possess immunomodulatory properties, meaning they can either enhance or suppress the immune response. medwinpublishers.comresearchgate.net These effects are distinct from direct anti-inflammatory actions and involve more complex interactions with the immune system.

A series of carboxyalkylthio-substituted thiazole-carboxylic acids were synthesized and studied for their ability to modulate immune responses. nih.gov The research focused on two key activities: macrophage activation and the stimulation of the delayed-type hypersensitivity (DTH) reaction. nih.gov One compound, [2-(3-carboxy-1-propylthio)-4-methyl-1,3-thiazole]acetic acid (tiprotimod), was identified as having the broadest immunological activity and was selected for further investigation as a novel immunomodulator. nih.gov The ability to stimulate macrophages and enhance DTH suggests a role in boosting cell-mediated immunity.

The antiviral drug denotivir, a derivative of 5-amino-3-methyl-4-isothiazolecarboxylic acid, is also noted for its immunotropic activity, in addition to its direct antiviral and anti-inflammatory effects. medwinpublishers.com The mechanisms of immunomodulation can involve influencing the signaling pathways of immune cells or regulating the proliferation and differentiation of key cells like T-lymphocytes. ajpbp.com

Neuroprotective Potential and Associated Mechanisms

Analogs of the isothiazole and thiazole families have emerged as promising candidates for neuroprotective therapies, with research pointing to several distinct mechanisms of action.

One key mechanism involves the potentiation of the GABAA receptor . Chlormethiazole, a sedative and anticonvulsant thiazole derivative, has demonstrated neuroprotective effects in various animal models. nih.gov Novel analogs of chlormethiazole have been shown to protect neurons from oxygen-glucose deprivation, a model for ischemic stroke, with a mechanism that is variably dependent on GABAA receptor potentiation. nih.gov

Another avenue of research focuses on the modulation of AMPA receptors . Thiazole-carboxamide derivatives have been investigated for their ability to act as negative allosteric modulators of AMPA receptor function. mdpi.com By enhancing the deactivation rates of these receptors, the compounds can reduce excessive excitatory neurotransmission, which is a key factor in excitotoxicity-related neuronal damage. mdpi.com

Furthermore, thiazole sulfonamides have been shown to protect against neuronal damage in models of Parkinson's disease through the activation of SIRT1 , a protein linked to cell longevity and stress resistance. nih.gov By maintaining SIRT1 activity in the face of oxidative damage, these compounds can enhance downstream pathways that promote neuronal survival. nih.gov

Interactions with Biological Macromolecules (e.g., proteins, nucleic acids)

The biological activities of 4-bromo-3-methyl-isothiazol-5-ylamine analogs are fundamentally rooted in their interactions with biological macromolecules like proteins and nucleic acids.

Interactions with Proteins: As detailed in the enzyme inhibition section (7.4), a primary mode of action for these compounds is binding to the active or allosteric sites of specific enzymes. Molecular docking studies for an isothiazole-thiazole fungicide showed interactions with the oxysterol-binding protein (PsORP1), where a π-π interaction between the piperidine (B6355638) ring of the compound and a tryptophan residue (Trp762) was observed. rsc.org Similarly, docking of anti-inflammatory thiazolidinone derivatives into the COX-1 active site revealed that the Arg120 residue was critical for activity. mdpi.com Beyond enzyme inhibition, thiazole derivatives have also been studied for their binding properties to serum albumin, such as bovine serum albumin (BSA), which is a key protein for drug transport in the bloodstream. nih.gov

Interactions with Nucleic Acids: Thiazole-based compounds have been shown to interact directly with nucleic acids. Novel thiazole-based cyanoacrylamide derivatives demonstrated the ability to cleave pBR322 plasmid DNA, an activity that was significantly enhanced by UV irradiation. nih.gov This cleavage activity is believed to proceed through the generation of reactive oxygen species like singlet oxygen and superoxide (B77818) radicals. nih.gov

In addition to DNA cleavage, these compounds can bind to DNA. Thiazole orange, a fluorescent cyanine (B1664457) dye containing a thiazole ring, is well-known for its ability to bind to various forms of nucleic acids, with a preference for RNA over DNA. nih.gov Conjugates of thiazole orange with neomycin have been developed to increase cell permeability and enhance RNA-targeted localization within the cell's nucleolus. nih.gov These conjugates were also found to significantly stabilize nucleic acid structures, as reflected by an increase in their thermal melting temperature. nih.gov

Coordination Chemistry of 4 Bromo 3 Methyl Isothiazol 5 Ylamine and Isothiazole Ligands

Synthesis of Metal Complexes with Isothiazole (B42339) Derivatives

The synthesis of metal complexes with isothiazole-based ligands typically involves the reaction of a suitable isothiazole derivative with a metal salt in an appropriate solvent. The isothiazole ligand can coordinate to the metal center through one or more of its heteroatoms, primarily the nitrogen and sulfur atoms of the isothiazole ring, as well as any exocyclic donor atoms.

The general synthetic approach often involves the direct reaction of the isothiazole ligand with a metal halide, acetate (B1210297), or nitrate (B79036) salt in a solvent such as ethanol (B145695), methanol (B129727), or acetonitrile (B52724). The reaction conditions, including temperature and reaction time, can be optimized to favor the formation of the desired complex. In some cases, the use of a base may be necessary to deprotonate the ligand and facilitate coordination.

While specific synthetic procedures for metal complexes of 4-Bromo-3-methyl-isothiazol-5-ylamine are not extensively documented in the current literature, analogous reactions with other isothiazole and thiazole (B1198619) derivatives provide a template for their potential synthesis. For instance, the reaction of 2-amino-4-phenyl thiazole with various metal chlorides in a 1:1 molar ratio in ethanol has been shown to yield stable metal complexes. Similarly, isothiazole-containing Schiff base ligands have been successfully coordinated with a range of transition metal ions.

The synthesis of these complexes can be influenced by several factors, including the nature of the metal ion, the substituents on the isothiazole ring, and the reaction conditions. These factors can affect the coordination number, geometry, and stability of the resulting metal complex.

Structural Characterization of Metal-Isothiazole Complexes

The structural elucidation of metal-isothiazole complexes is crucial for understanding their chemical and physical properties. A variety of spectroscopic and analytical techniques are employed to characterize these compounds.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal-isothiazole complexes. This technique provides detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions. For example, X-ray analysis of a dinuclear nickel complex with a 5-N-arylaminothiazole ligand revealed a structure with bridging chlorine atoms. Although crystal structures specifically featuring this compound as a ligand are not yet reported, studies on related thiazole and isothiazole complexes have shown a variety of coordination modes, including monodentate coordination through the ring nitrogen and bidentate chelation involving exocyclic functional groups.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the coordination of the isothiazole ligand to the metal ion. Changes in the vibrational frequencies of the C=N, C=S, and N-H bonds in the ligand upon complexation can provide evidence of coordination. For instance, a shift in the C=N stretching frequency to a lower wavenumber is often indicative of coordination through the nitrogen atom of the isothiazole ring.

UV-Visible Spectroscopy: Electronic spectroscopy provides insights into the electronic transitions within the complex and can help to infer the coordination geometry around the metal center. The appearance of new absorption bands or shifts in the existing ligand-based transitions upon complexation are characteristic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (¹H and ¹³C) can provide detailed information about the structure of the ligand in the coordinated state. Shifts in the chemical shifts of the protons and carbons of the isothiazole ring upon complexation can confirm the coordination mode.

The coordination of isothiazole ligands to metal centers can result in various geometries, including octahedral, tetrahedral, and square planar arrangements, depending on the metal ion and the ligand's denticity.

Catalytic Applications of Isothiazole-Metal Complexes (e.g., cross-coupling reactions)

Metal complexes containing isothiazole ligands have demonstrated significant potential as catalysts in a variety of organic transformations, most notably in cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium complexes featuring isothiazole and related thiazole ligands have been shown to be highly effective catalysts for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The isothiazole ligand can play a crucial role in stabilizing the active palladium species and influencing the catalytic activity and selectivity.

Suzuki-Miyaura Coupling: Isothiazolic Pd(II) complexes have exhibited high catalytic activity in the Suzuki-Miyaura reaction, which couples boronic acids with organic halides. These catalysts have been shown to be effective in aqueous and aqueous-alcohol media, aligning with the principles of "green chemistry." For example, Pd(II) complexes with substituted isothiazoles have been used to catalyze the reaction between 4-methoxyphenyl (B3050149) boronic acid and 3-bromobenzoic acid, achieving high yields of the cross-coupled product in short reaction times with low catalyst loading.

Heck Reaction: The Heck reaction, which involves the coupling of an unsaturated halide with an alkene, is another area where palladium-isothiazole complexes could find application. While specific examples with isothiazole ligands are less common, the analogous thiazole-palladium complexes have been successfully employed as catalysts.

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a powerful tool for the synthesis of substituted alkynes. The use of palladium catalysts bearing heterocyclic ligands, including those with thiazole moieties, has been reported to facilitate this transformation.

The catalytic performance of these complexes is influenced by the electronic and steric properties of the isothiazole ligand. The presence of substituents, such as the bromo and methyl groups in this compound, could modulate the catalytic activity of its corresponding metal complexes.

| Cross-Coupling Reaction | Catalyst Type | Key Findings |

| Suzuki-Miyaura | Isothiazolic Pd(II) complexes | High catalytic activity in aqueous media, with product yields of 93-100% in 15-30 minutes using 0.05-0.1 mol% catalyst. bsu.by |

| Suzuki-Miyaura | Phenylthiazole-Pd(II) complexes | Effective for a wide range of functional groups, including carbonyls, amines, and phenols. cdnsciencepub.com |

| Heck Reaction | Phosphine-free Palladium | Efficient for the arylation of various biological compounds. nih.gov |

| Sonogashira Coupling | Palladium with thiazole-containing ligands | Facilitates the formation of 6-benzylimidazo[2,1-b] thieme-connect.comthieme-connect.comthiazoles. tandfonline.com |

Exploration of Isothiazole Metal Complexes in Materials Science

The unique structural and electronic properties of isothiazole ligands make their metal complexes attractive candidates for the development of new materials with interesting optical, electronic, and magnetic properties. The ability of isothiazoles to act as building blocks in the construction of extended structures like coordination polymers and metal-organic frameworks (MOFs) is a particularly active area of research.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Isothiazole and, more commonly, thiazole-based ligands have been utilized in the synthesis of coordination polymers and MOFs. These materials consist of metal ions or clusters connected by organic linkers, creating one-, two-, or three-dimensional networks. The resulting structures can exhibit porosity, which is advantageous for applications in gas storage, separation, and catalysis. For instance, a zinc-based MOF incorporating a thiazolo[5,4-d]thiazole (B1587360) ligand has been shown to be effective in the rapid and efficient removal of heavy metal ions like Pb²⁺ and Hg²⁺ from water.

Luminescent Materials: Metal complexes of thiazole and thiazolothiazole derivatives have been investigated for their luminescent properties. The rigid and planar structure of the thiazole ring system can lead to materials with strong fluorescence. The coordination to a metal ion can influence the emission properties, leading to potential applications in chemical sensors, bioimaging, and light-emitting diodes (LEDs). For example, cadmium-based coordination polymers constructed from a thiazolo[5,4-d]thiazole ligand have been shown to exhibit interesting luminescence properties.

Electronic and Magnetic Materials: The incorporation of isothiazole-based ligands into metal complexes can also lead to materials with tailored electronic and magnetic properties. The π-conjugated system of the isothiazole ring can facilitate electron transport, making these materials potentially useful in organic electronics. Furthermore, the coordination of isothiazole ligands bearing radical groups to metal ions can result in magnetic materials with interesting properties, such as intramolecular antiferromagnetic interactions.

While the exploration of metal complexes of this compound in materials science is still in its early stages, the rich chemistry of related isothiazole and thiazole-based materials suggests a promising future for this class of compounds.